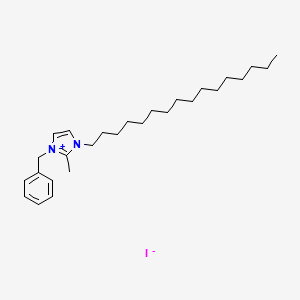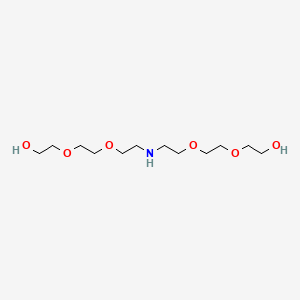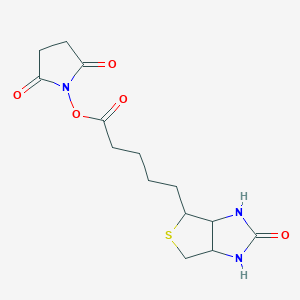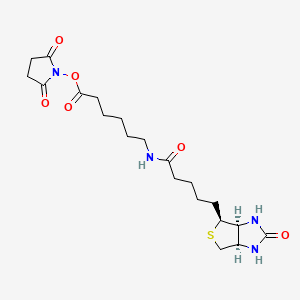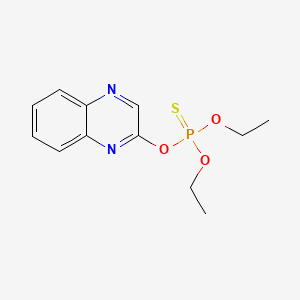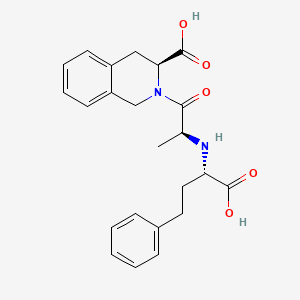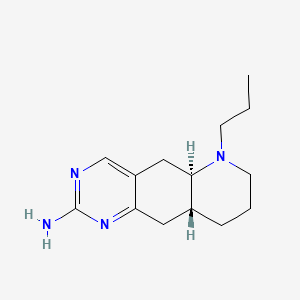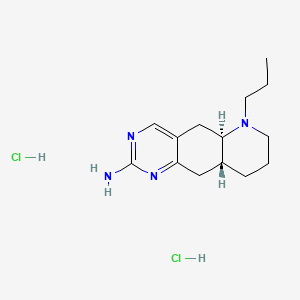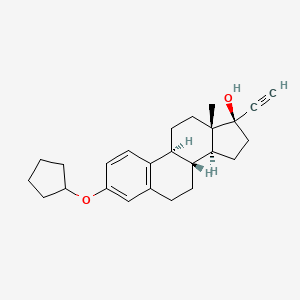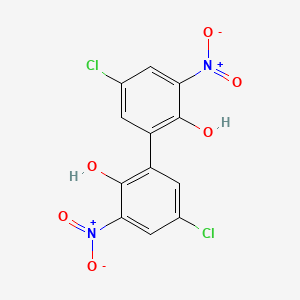
Niclofolan
Vue d'ensemble
Description
Il est principalement utilisé pour le traitement des infections à Fasciola hepatica, causées par les douves du foie . Le Niclofolan est administré par voie orale et s'est avéré efficace pour éliminer les œufs des selles et normaliser le nombre d'éosinophiles, les enzymes hépatiques et les titres de Fasciola .
Mécanisme D'action
Target of Action
Niclofolan is a biphenyl anthelmintic compound . The primary targets of this compound are the parasites causing Fasciola hepatica infection .
Mode of Action
It is known to be effective against the parasites causing fasciola hepatica infection . The compound interacts with these parasites, leading to their eradication .
Biochemical Pathways
It is known that the compound’s action leads to the elimination of eggs from the feces and normalization of eosinophil counts, liver enzymes, and fasciola titers . This suggests that this compound may affect the reproductive and metabolic pathways of the parasites.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in desert sheep . The time until maximum plasma concentrations were attained was similar when the drug was given by intramuscular or oral administration . .
Result of Action
The result of this compound’s action is the eradication of the parasites causing Fasciola hepatica infection . This is evidenced by the elimination of eggs from the feces and normalization of eosinophil counts, liver enzymes, and Fasciola titers .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the solubility and dissolution of this compound are pH-dependent This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment in which it is administered
Analyse Biochimique
Biochemical Properties
Niclofolan interacts with various enzymes and proteins in biochemical reactions. It’s effective against Gyrodactylus sp. under in vitro conditions
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it’s effective against fasciola hepatica infected sheep . It shows therapeutic effects against P.iloktsuenesis infected rats
Molecular Mechanism
It’s known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound (2 mg/kg, intramuscular injection) is effective against fasciola hepatica infected sheep . This compound (1 or 2 mg/kg, oral gavage) shows therapeutic effects against P.iloktsuenesis infected rats . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Méthodes De Préparation
Le Niclofolan est synthétisé par une série de réactions chimiques impliquant des dérivés du biphényle. La voie de synthèse implique généralement la nitration de composés biphényliques, suivie d'une chloration et d'une hydroxylation pour produire le produit final . Les méthodes de production industrielles impliquent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Le Niclofolan subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former différents dérivés nitro et hydroxylés.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en groupes amino.
Substitution : Les atomes d'halogène dans le this compound peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Les réactifs courants utilisés dans ces réactions comprennent l'acide nitrique pour la nitration, le chlore pour la chloration et des agents réducteurs comme l'hydrogène gazeux pour les réactions de réduction . Les principaux produits formés à partir de ces réactions comprennent divers dérivés du biphényle avec différents groupes fonctionnels .
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les dérivés du biphényle et leurs réactions.
Biologie : Investigated for its effects on parasitic infections, particularly liver flukes.
Industrie : Employé dans le développement de médicaments anthelminthiques et d'autres applications pharmaceutiques.
Mécanisme d'action
Le this compound exerce ses effets en ciblant les voies métaboliques des douves du foie. Il perturbe les processus de production d'énergie dans les parasites, conduisant à leur mort. Le composé interfère avec la voie de la phosphorylation oxydative, qui est essentielle à la survie des parasites . Cette perturbation entraîne l'élimination des parasites de l'organisme hôte .
Applications De Recherche Scientifique
Niclofolan has several scientific research applications:
Chemistry: Used as a model compound for studying biphenyl derivatives and their reactions.
Biology: Investigated for its effects on parasitic infections, particularly liver flukes.
Industry: Employed in the development of anthelmintic drugs and other pharmaceutical applications.
Comparaison Avec Des Composés Similaires
Le Niclofolan est unique parmi les composés anthelminthiques en raison de sa structure biphénylique et de son mode d'action spécifique. Des composés similaires comprennent :
Niclosamide : Un autre composé anthelminthique utilisé pour traiter les infections par les ténias.
Nifuratel : Utilisé pour traiter les infections à protozoaires et a un effet similaire sur les parasites.
Comparé à ces composés, le this compound est particulièrement efficace contre les douves du foie et possède un mécanisme d'action distinct qui cible la voie de la phosphorylation oxydative .
Propriétés
IUPAC Name |
4-chloro-2-(5-chloro-2-hydroxy-3-nitrophenyl)-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O6/c13-5-1-7(11(17)9(3-5)15(19)20)8-2-6(14)4-10(12(8)18)16(21)22/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULACPAEUUWKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023249 | |
| Record name | Menichlopholan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10331-57-4 | |
| Record name | 5,5′-Dichloro-3,3′-dinitro[1,1′-biphenyl]-2,2′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10331-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niclofolan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010331574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menichlopholan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niclofolan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICLOFOLAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82KFT81F6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




